8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride
Description
Properties
IUPAC Name |
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2)11-6-9(7-12-8)3-4-10-5-9;/h10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPURGILYKAHLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CCNC2)CO1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Alkylation and Quaternization Reactions
The tertiary amine in the azaspiro structure facilitates alkylation. For example, treatment with methyl iodide under reflux conditions produces quaternary ammonium salts. This reaction is critical for modifying pharmacological properties or enhancing solubility.
Example Reaction:
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane + CH₃I → Quaternary methoiodide salt
Conditions: Chloroform/methanol (4:1), reflux (2.5–5 hours) .
Yield: ~80–90% after recrystallization .
Nucleophilic Substitution
The spirocyclic oxygen atoms can participate in ring-opening reactions under acidic or nucleophilic conditions. For instance:
Acid-Catalyzed Hydrolysis:
The dioxolane ring undergoes hydrolysis in aqueous HCl, yielding a diol intermediate.
Conditions: 1M HCl, reflux (3–6 hours) .
Mechanism: Protonation of oxygen followed by nucleophilic attack by water.
Oxidation Reactions
The tertiary amine can be oxidized to N-oxide derivatives using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Example:
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane → N-Oxide derivative
Conditions: H₂O₂ (30%), ethanol, 50°C (8–12 hours).
Applications: Modifies electron density for further functionalization.
Condensation and Cyclization
The compound serves as a precursor in cyclocondensation reactions. For example, reacting with diketones or diacids forms fused heterocycles.
Example Synthesis Pathway:
-
Condensation with oxalic acid derivatives forms spiro-linked diones .
-
Cyclization via Dean-Stark apparatus removes water, enhancing yield .
Salt Formation and Acid-Base Reactions
The hydrochloride salt can exchange counterions with other acids (e.g., H₂SO₄, HNO₃) to form sulfate or nitrate salts.
Conditions: Stirring in ethanol with stoichiometric acid (room temperature, 1–2 hours) .
Thermal Decomposition
At elevated temperatures (>200°C), the spiro system undergoes ring-opening, producing fragmented amines and ketones.
Key Products:
-
8-Methyl-7,9-dioxa-2-azaspiro derivatives
-
Formaldehyde and CO₂ (from dioxolane decomposition).
Comparative Reaction Table
Scientific Research Applications
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with spiroheterocycles sharing analogous frameworks but differing in substituents, heteroatoms, or ring systems. Key differences in physicochemical properties, bioactivity, and applications are highlighted.
Heteroatom Variations
6,9-Dioxa-2-azaspiro[4.5]decane Hydrochloride (CID 54007830)
- Structure : Similar spiro[4.5]decane backbone but lacks methyl groups and positions oxygen at 6,9 instead of 7,7.
- Properties: Molecular formula C₇H₁₃NO₂ (vs. C₉H₁₆ClNO₂ for the target compound). Reduced steric hindrance due to absence of methyl groups may enhance solubility.
2-Thia-8-azaspiro[4.5]decane Hydrochloride
Substituent Modifications
8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride
- Structure : Fluorine substituents at the 8-position instead of methyl groups.
- Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Molecular weight 219.67 g/mol (vs. target’s ~232.7 g/mol).
- Applications : Fluorinated spirocycles are common in antiviral and antidepressant agents.
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione Hydrochloride
Aromatic and Functional Group Additions
8-(3-Chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione
- Structure : Aryl substitution (3-chlorophenyl) at the 8-position.
- Properties: Aromatic ring increases π-π stacking interactions, improving receptor affinity (e.g., α1D-adrenoceptor antagonism).
- Applications: Similar to BMY 7378, a selective α1D-adrenoceptor antagonist.
Comparative Data Table
Research Findings and Implications
- Stereoelectronic Effects: Methyl groups in the target compound may induce steric hindrance, reducing off-target interactions compared to non-methylated analogs.
- Bioactivity Trends : Aromatic substituents (e.g., 3-chlorophenyl) enhance receptor binding but may reduce solubility, whereas fluorine improves pharmacokinetics.
- Ecological Roles : Spiroacetals like 1,6-dioxaspiro[4.5]decane act as insect semiochemicals, suggesting azaspiro derivatives could be engineered for agrochemical use.
Biological Activity
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H17ClN2O2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
| Storage Temperature | Room temperature |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. The compound demonstrates effectiveness against a range of bacterial strains, potentially through the disruption of cell wall synthesis and inhibition of protein synthesis pathways.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various cell models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various spirocyclic compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound led to a significant reduction in markers of oxidative stress and inflammation in the brain tissue. Behavioral assessments indicated improved cognitive functions in treated animals compared to controls .
Case Study 3: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound inhibited the secretion of inflammatory cytokines from activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects .
Q & A
Basic: What are the established synthetic routes for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride?
Methodological Answer:
The compound is synthesized via spirocyclization of pyrroline oxide derivatives. Acylation of precursors like 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide (compound 5 ) with acyl chlorides in the presence of bases (e.g., pyridine or triethylamine) yields regioselective products. For instance, benzoylation with triethylamine predominantly forms 2-benzoyloxymethyl-1-pyrroline derivatives . Key steps include optimizing reaction temperature (20–25°C) and base selection to control regioselectivity. Characterization via -NMR and HPLC confirms structural integrity .
Advanced: How does base choice influence regioselectivity in the acylation of spirocyclic precursors?
Methodological Answer:
Regioselectivity in acylation is base-dependent. Pyridine favors 3-acyloxy derivatives (e.g., 6 ), while triethylamine directs substitution to the 2-position (e.g., 8a/8b ). This divergence arises from steric and electronic effects: pyridine’s weaker basicity allows nucleophilic attack at the less hindered C3, whereas triethylamine’s stronger base promotes deprotonation at C2, enabling acyl chloride activation at this site . Researchers must validate regioselectivity using -NMR and X-ray crystallography to resolve ambiguities .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- HPLC : For purity assessment (>95% by reversed-phase chromatography) and impurity profiling (e.g., detecting 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione at 0.1% threshold) .
- NMR : - and -NMR confirm spirocyclic structure and substituent positions.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (205.7249 g/mol) and fragmentation patterns .
Advanced: How can researchers address contradictions in acylation reaction outcomes?
Methodological Answer:
Contradictory results (e.g., unexpected 2- vs. 3-substitution) require mechanistic reinvestigation. Steps include:
Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.
Computational Modeling : Use DFT calculations to compare activation energies of competing pathways.
Isotopic Labeling : Trace -labeled acyl groups to confirm substitution sites.
Crystallographic Validation : Resolve ambiguous structures via single-crystal X-ray diffraction .
Basic: What protocols ensure stability during storage?
Methodological Answer:
Store at +4°C in airtight, light-resistant containers under inert gas (N) to prevent hydrolysis of the dioxa ring. Stability tests under accelerated conditions (40°C/75% RH for 6 months) should confirm no degradation via HPLC-UV. For long-term storage, lyophilization is recommended .
Advanced: How are spirocyclic impurities profiled and quantified?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) using a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in acetonitrile/water gradient.
- Synthesis of Reference Standards : Prepare impurities (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) via controlled chlorination of parent compounds .
- Validation : Follow ICH Q3A guidelines for identification thresholds (0.10%) and qualification .
Basic: What chromatographic methods study ligand-receptor interactions involving this compound?
Methodological Answer:
Cell Membrane Chromatography (CMC) : Immobilize rat aortic smooth muscle cell membranes on silica columns. Calculate capacity factors () using , where is ligand retention time and is solvent front. Compare values of test compounds (e.g., BMY7378) to assess binding affinity to adrenergic receptors .
Advanced: What strategies mitigate unwanted byproducts in spirocyclic syntheses?
Methodological Answer:
- Byproduct Identification : Use HR-MS and - COSY NMR to detect diselenaspiro byproducts (e.g., 7,7-dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonan) .
- Optimized Reaction Conditions : Reduce selenium reagent equivalents to minimize selenide formation.
- Purification : Employ preparative HPLC with a Chromolith® RP-18e column (25 × 100 mm) for high-resolution separation .
Basic: How is computational modeling applied to predict pharmacological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT receptors. Validate with in vitro CMC retention data .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with receptor affinity using Hammett σ constants .
Advanced: What in vitro assays evaluate neuropharmacological activity?
Methodological Answer:
- Calcium Flux Assays : Measure intracellular Ca changes in HEK293 cells expressing 5-HT receptors.
- Microdialysis : Quantify serotonin release in rat hippocampal slices.
- Data Interpretation : Use ANOVA with post-hoc Tukey tests to resolve discrepancies between in vitro binding and functional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
